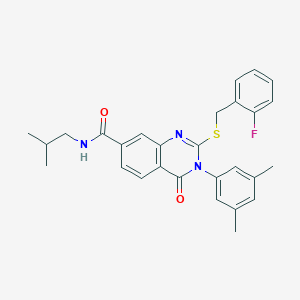
3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H28FN3O2S and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115298-11-7) belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C28H28FN3O2S, with a molecular weight of 489.6 g/mol. Its structure features a quinazoline core substituted with a thioether and an isobutyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H28FN3O2S |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 1115298-11-7 |
The biological activity of quinazoline derivatives often involves multiple mechanisms:
- Inhibition of Protein Kinases : Many quinazoline compounds act as inhibitors of specific kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through intrinsic and extrinsic pathways.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers.
- IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.
Case Studies
- Study on Lung Cancer Cells : A study published in Journal of Medicinal Chemistry reported that the compound inhibited cell proliferation in A549 lung cancer cells with an IC50 value of approximately 0.5 μM. The mechanism was identified as the induction of apoptosis via caspase activation. Figure 1: Cytotoxicity Assay Results
- Breast Cancer Cell Line Evaluation : Another study evaluated the effects on MCF-7 breast cancer cells, revealing a significant reduction in colony formation and increased apoptosis markers after treatment with the compound.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound is well-tolerated in animal models at therapeutic doses. Further studies are required to establish a comprehensive safety profile.
Structure-Activity Relationship (SAR)
The presence of the fluorobenzyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. Computational modeling suggests that variations in substituents can significantly affect potency and selectivity.
科学的研究の応用
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest a strong affinity for target proteins involved in cancer progression, such as tyrosine kinases, indicating its potential as a lead compound for drug development.
Antioxidant Activity
In addition to its anticancer effects, the compound has shown notable antioxidant properties. The DPPH assay results indicate effective scavenging of free radicals, which is crucial for mitigating oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human cancer cell lines. The results showed that it induced apoptosis and inhibited cell proliferation effectively compared to standard chemotherapeutic agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression. The results indicated a strong binding affinity, suggesting that it could serve as a scaffold for developing new anticancer drugs .
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2S/c1-17(2)15-30-26(33)20-9-10-23-25(14-20)31-28(35-16-21-7-5-6-8-24(21)29)32(27(23)34)22-12-18(3)11-19(4)13-22/h5-14,17H,15-16H2,1-4H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKNGKVTZVOADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













